Nonyl laurate
Description
Nonyl laurate (C21H40O2), an ester formed by the condensation of nonanol (C9H19OH) and lauric acid (C12H24O2), is characterized by its long alkyl chains and ester functional group. Its hydrophobicity and stability derive from the C12 laurate moiety, which is shared with compounds like sodium lauryl sulfate and glyceryl laurate .
Properties
CAS No. |
42231-74-3 |
|---|---|
Molecular Formula |
C21H42O2 |
Molecular Weight |
326.6 g/mol |
IUPAC Name |
nonyl dodecanoate |
InChI |
InChI=1S/C21H42O2/c1-3-5-7-9-11-12-13-15-17-19-21(22)23-20-18-16-14-10-8-6-4-2/h3-20H2,1-2H3 |
InChI Key |
LZFVXMOMDUCLJV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)OCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCCCCCCCC |
Other CAS No. |
42231-74-3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Molecular Comparisons
Table 1 summarizes key molecular and functional properties of nonyl laurate and related compounds.
Key Observations:
- Chain Length and Hydrophobicity: this compound’s long alkyl chain (C21) enhances its lipid solubility compared to shorter-chain esters like nonyl acetate (C11), making it more suitable for lipid-based formulations.
- Functional Group Impact: Sodium lauryl sulfate’s anionic sulfate group provides high water solubility and foaming capacity, unlike this compound’s non-ionic ester group, which offers milder surfactant properties .
Surfactant Efficiency
- This compound: Likely acts as a co-emulsifier in cosmetics, leveraging its non-ionic nature to stabilize oil-water interfaces.
- Sodium lauryl sulfate : Superior foaming and cleansing properties but may cause skin irritation, limiting its use in sensitive formulations .
- Glyceryl laurate : Demonstrated efficacy in controlling microfouling in humid environments, attributed to its biodegradability and biocompatibility .
Thermal and Chemical Stability
- This compound’s ester bond is less prone to hydrolysis under acidic conditions compared to sulfate esters (e.g., sodium lauryl sulfate), enhancing its stability in formulations requiring long shelf lives .
- PEG-derived esters like 2-hydroxyethyl laurate exhibit tunable solubility based on ethylene oxide chain length, offering versatility in drug delivery systems .
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